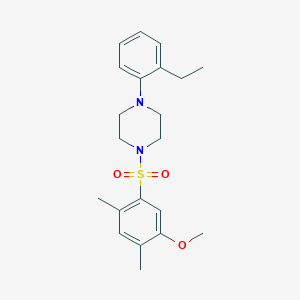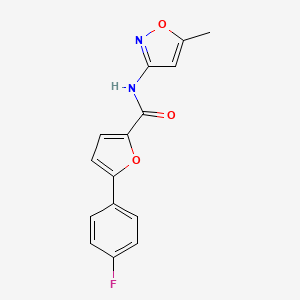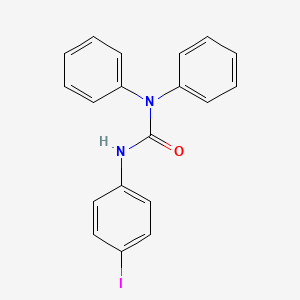![molecular formula C25H25N3O5 B12129286 4-methyl-N-[5-oxo-7-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide](/img/structure/B12129286.png)
4-methyl-N-[5-oxo-7-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- 4-methyl-N-[5-oxo-7-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide is a complex organic molecule with the following structural formula
C26H29N3O5
.Brief Introduction: This compound belongs to the class of quinazolinones and contains both aromatic and heterocyclic moieties. Its synthesis and applications have attracted scientific interest due to its potential biological activities.
Preparation Methods
Synthetic Routes: One synthetic route involves the condensation of 2-amino-4-methylquinazoline with 3,4,5-trimethoxybenzoyl chloride. The reaction proceeds under appropriate conditions (such as using a base like pyridine) to form the desired compound.
Industrial Production: While industrial-scale production methods may vary, the synthesis typically occurs in a controlled laboratory setting due to the compound’s complexity and specialized reagents.
Chemical Reactions Analysis
Reactivity: 4-methyl-N-[5-oxo-7-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide can undergo various chemical reactions
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For example, reduction with a suitable reducing agent (e.g., lithium aluminum hydride) or substitution with appropriate electrophiles.
Major Products: The products formed depend on the specific reaction. For instance, reduction may yield an amine derivative, while substitution could lead to various substituted analogs.
Scientific Research Applications
Chemistry: Researchers study this compound’s reactivity, stability, and potential as a building block for more complex molecules.
Biology and Medicine: Investigations focus on its interactions with biological targets (e.g., enzymes, receptors) and potential therapeutic applications.
Industry: The compound may find use in materials science, drug discovery, or as a precursor for other compounds.
Mechanism of Action
Targets: The compound likely interacts with specific cellular receptors or enzymes.
Pathways: It may modulate signaling pathways, affecting cellular processes.
Comparison with Similar Compounds
Uniqueness: Its unique structure combines quinazolinone and benzamide moieties.
Similar Compounds: Other related compounds include
Remember that this compound’s biological effects and applications are still an active area of research, and further studies are needed to fully understand its mechanisms and potential
Properties
Molecular Formula |
C25H25N3O5 |
|---|---|
Molecular Weight |
447.5 g/mol |
IUPAC Name |
4-methyl-N-[5-oxo-7-(3,4,5-trimethoxyphenyl)-7,8-dihydro-6H-quinazolin-2-yl]benzamide |
InChI |
InChI=1S/C25H25N3O5/c1-14-5-7-15(8-6-14)24(30)28-25-26-13-18-19(27-25)9-16(10-20(18)29)17-11-21(31-2)23(33-4)22(12-17)32-3/h5-8,11-13,16H,9-10H2,1-4H3,(H,26,27,28,30) |
InChI Key |
APPLCVZKONVAFE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NC=C3C(=N2)CC(CC3=O)C4=CC(=C(C(=C4)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z)-3-[3-(morpholin-4-yl)propyl]-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12129206.png)
![2-amino-1-(4-bromophenyl)-N-cyclopropyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12129207.png)



![N-[3-(prop-2-en-1-ylamino)quinoxalin-2-yl]benzenesulfonamide](/img/structure/B12129222.png)
![5-Thiazolecarboxylic acid, 2-[2-[2-(1,1-dimethylethyl)-5-methylphenoxy]ethyl]-4-methyl-](/img/structure/B12129232.png)
![1-[3-(diethylamino)propyl]-3-hydroxy-4-[(7-methoxy-1-benzofuran-2-yl)carbonyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12129235.png)

![1-[3-(Dimethylamino)propyl]-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-5-(3,4,5-trimethoxyphenyl)-3-pyrrolin-2-one](/img/structure/B12129239.png)

![(2Z)-6-[(4-chlorobenzyl)oxy]-2-(pyridin-3-ylmethylidene)-1-benzofuran-3(2H)-one](/img/structure/B12129251.png)


